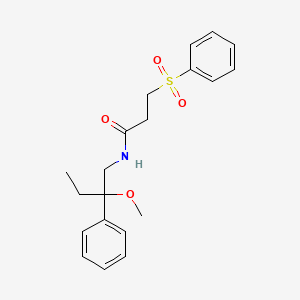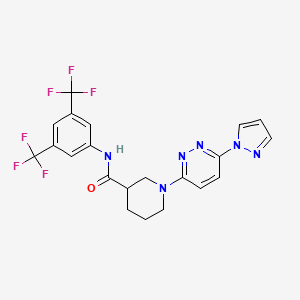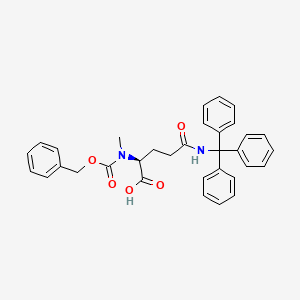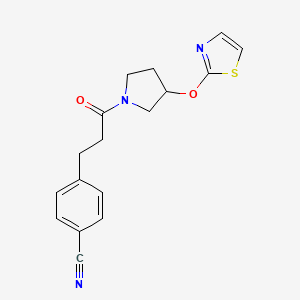![molecular formula C12H11N3O B2542119 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255780-35-8](/img/structure/B2542119.png)
1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one belongs to a class of fused heterocyclic compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by the fusion of a diazepine ring with a quinoline moiety, which can lead to a variety of biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored through various methods. A general approach for synthesizing tetrahydro-1,4-diazepinone derivatives involves the regioselective strategy of synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates from accessible pyrazole carboxylates, followed by treatment with amines to yield the target compounds through oxirane ring-opening and direct cyclisation . Another method includes the PPA-catalyzed thermal lactamization of amino-substituted dihydroquinoline carboxylic acid derivatives, leading to compounds such as [1,4]diazepino[2,3-h]quinolone carboxylic acid and its benzo-homologs . Additionally, a one-pot pseudo-five-component synthesis has been described for the preparation of 1,4-diazepine-5-carboxamide derivatives, starting from simple inputs like diaminomaleonitrile and ketones in the presence of a catalytic amount of p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structures of these heterocyclic compounds are confirmed using various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 15N-NMR, as well as HRMS investigation, are employed to ascertain the structures of the synthesized compounds . Similarly, characterization using elemental analysis, NMR, IR, and MS spectral data is utilized for other related compounds .
Chemical Reactions Analysis
The chemical reactivity of diazepine derivatives has been studied through their interaction with α,β-unsaturated ketones, leading to the synthesis of new condensed heterosystems such as tetracyclic and tricyclic [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines . The direction of the cyclocondensation reactions is influenced by the structure of the diazepine ring and the unsaturated ketones involved. The 1,3-dipolar cycloaddition reaction is another method used to synthesize novel diazepino quinoxalines, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and have been explored in the context of their potential biological activities. For instance, some of the synthesized tetrahydro-benzo[1,4]diazepin-5-ones, containing the quinoline pharmacophore, have been screened for anticancer and antiprotozoal activities, with certain compounds showing remarkable activity against various human tumor cell lines and protozoal pathogens . The antibacterial and antifungal properties of related compounds have also been investigated, with some showing significant activity against Gram-positive strains and fungi like C. albicans .
Applications De Recherche Scientifique
Anticancer and Antiprotozoal Activities
A significant application of derivatives containing the quinoline pharmacophore, which includes structures akin to 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one, is in the development of potential anticancer and antiprotozoal agents. For instance, novel tetrahydro-5H-benzo[e][1,4]diazepin-5-ones, synthesized through a Schmidt rearrangement, demonstrated remarkable activity against a wide range of human tumor cell lines. One compound, in particular, showed significant inhibition across 58 of 60 cancer cell lines tested, with GI50 values indicating potent efficacy. Moreover, these compounds exhibited notable antimalarial, antitrypanosomal, and antileishmanial activities, showcasing their broad-spectrum therapeutic potential (Insuasty et al., 2017).
Antimicrobial Properties
Another area of application is the development of antimicrobial agents. Derivatives of 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one have shown promising antibacterial activity, particularly against Gram-positive strains. A study reported the synthesis of hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analogs, which displayed significant antibacterial activity, highlighting their potential as novel antimicrobial agents (Al-Hiari et al., 2008).
Synthesis Methodologies
The compound and its derivatives are also notable for their role in advancing synthesis methodologies. For example, the synthesis of biologically active pyridazinoquinoxalines involved the transformation of 2-(1-methylhydrazino)quinoxaline 4-oxides into pyridazino[3,4-b]-quinoxalines and 1,2-diazepino[3,4-b]quinoxalines. This process highlights the compound's utility in generating diverse and potentially biologically active heterocyclic compounds (Kurasawa et al., 2005).
Anticonvulsant and Anxiolytic Properties
Research into the neurological applications of 1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one derivatives has also been conducted. Synthesized derivatives have been evaluated for their anxiolytic and analgesic potentials, indicating a promising avenue for the development of new therapeutic agents in the management of anxiety and pain (Maltsev et al., 2021).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-7-15-10-4-2-1-3-8(10)11(9)13-5-6-14-12/h1-4,7,13H,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUYVCKLZXJQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)


![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)
![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)
![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)